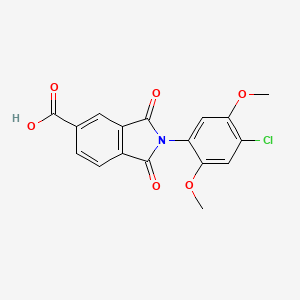
4-chloro-1-ethyl-N-(4-methyl-3-nitrophenyl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-1-ethyl-N-(4-methyl-3-nitrophenyl)-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-chloro-1-ethyl-N-(4-methyl-3-nitrophenyl)-1H-pyrazole-5-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation, cancer, and microbial growth.
Biochemical and Physiological Effects:
Studies have shown that this compound has significant biochemical and physiological effects. It has been found to reduce inflammation and tumor growth in animal models. The compound has also been shown to have antimicrobial activity against a wide range of bacterial and fungal strains.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-chloro-1-ethyl-N-(4-methyl-3-nitrophenyl)-1H-pyrazole-5-carboxamide is its versatility in various scientific research applications. It is relatively easy to synthesize and has been used as a building block for the synthesis of other compounds. However, one of the limitations is that the mechanism of action is not fully understood, which makes it challenging to design experiments to study its effects.
Future Directions
There are several future directions for research on 4-chloro-1-ethyl-N-(4-methyl-3-nitrophenyl)-1H-pyrazole-5-carboxamide. One area of interest is the development of more potent and selective analogs of this compound for use in cancer and anti-inflammatory therapies. Another area of research is the investigation of the compound's potential as an antimicrobial agent. Additionally, further studies are needed to fully understand the mechanism of action and to explore the compound's potential in other scientific research applications.
Conclusion:
In conclusion, this compound is a versatile compound with potential applications in various fields of scientific research. Its synthesis method is relatively straightforward, and it has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. However, further research is needed to fully understand its mechanism of action and to explore its potential in other areas of scientific research.
Synthesis Methods
The synthesis of 4-chloro-1-ethyl-N-(4-methyl-3-nitrophenyl)-1H-pyrazole-5-carboxamide involves the reaction of 4-methyl-3-nitrophenyl hydrazine with ethyl 4-chloro-1H-pyrazole-5-carboxylate in the presence of a catalyst, followed by the addition of acetic anhydride and pyridine. The resulting product is then purified through recrystallization to obtain the final compound.
Scientific Research Applications
4-chloro-1-ethyl-N-(4-methyl-3-nitrophenyl)-1H-pyrazole-5-carboxamide has been found to have potential applications in various fields of scientific research. It has been studied extensively for its anti-inflammatory, anti-cancer, and anti-microbial properties. The compound has also been used as a building block for the synthesis of other compounds with potential therapeutic applications.
Properties
IUPAC Name |
4-chloro-2-ethyl-N-(4-methyl-3-nitrophenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4O3/c1-3-17-12(10(14)7-15-17)13(19)16-9-5-4-8(2)11(6-9)18(20)21/h4-7H,3H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPJMKXEXOVKKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)Cl)C(=O)NC2=CC(=C(C=C2)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-oxo-N-phenyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5835031.png)



![8,9-dimethyl-7-[3-(4-morpholinyl)propyl]-2-(4-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5835055.png)
![N,N,4-trimethyl-2-[(2-nitrobenzoyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B5835061.png)



![1-[2-(ethylthio)benzoyl]pyrrolidine](/img/structure/B5835116.png)
![N-(2-ethoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5835124.png)
![N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]-2-methylpropanamide](/img/structure/B5835130.png)

